2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3S/c14-7-1-3-9(10(15)5-7)13(18)11-4-2-8(19-11)6-12(16)17/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRGFFGNSJIZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Chlorination of Toluene Derivatives
The patent CN101037385A details a high-yield (>98%) method using 2,4-trichlorotoluene dichloride and carboxylic acids (e.g., 2,4-dichlorobenzoic acid) under Lewis acid catalysis:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Molar ratio (substrate:carboxylic acid:catalyst) | 1 : 0.9–1.1 : 0.0005–0.005 |
| Catalyst | AlCl₃, FeCl₃, or SnCl₄ |
| Temperature | 110–130°C |
| Reaction time | 180–240 min |
| Yield | 98.8% (optimized) |
This method minimizes sulfur oxide byproducts compared to traditional thionyl chloride routes, enhancing environmental compatibility.
Friedel-Crafts Acylation of 2-Thienylacetic Acid
Mechanistic Considerations
The Friedel-Crafts acylation proceeds via:
- Acylium ion formation : Lewis acid (AlCl₃) coordinates to 2,4-dichlorobenzoyl chloride, generating a resonance-stabilized acylium electrophile.
- Electrophilic attack : Thiophene's electron-rich 5-position undergoes substitution, directed by the 2-acetic acid group's meta-directing effects.
- Proton transfer and rearomatization : Regeneration of aromaticity with concurrent release of HCl.
Optimized Reaction Protocol
Stepwise Procedure
- Protection of carboxylic acid : Convert 2-thienylacetic acid to methyl ester using SOCl₂/MeOH to prevent side reactions with AlCl₃.
- Acylation :
Reagents: - 2-Thienylacetic acid methyl ester (1.0 eq) - 2,4-Dichlorobenzoyl chloride (1.05 eq) - Anhydrous AlCl₃ (1.2 eq) - Dichloromethane (0.5 M) Conditions: - N₂ atmosphere, 0°C → rt, 12 h - Quench with ice-cold HCl (1M) - Extract with DCM, dry (Na₂SO₄), concentrate - Ester hydrolysis :
Reagents: - Crude acylated ester - NaOH (2.0 eq) in H₂O/EtOH (1:1) Conditions: - Reflux 4 h - Acidify to pH 2 with HCl, extract with EtOAc
Performance Metrics
| Parameter | Value |
|---|---|
| Overall yield | 72–78% (2 steps) |
| Purity (HPLC) | ≥98% |
| Reaction scale | Demonstrated up to 2 mol |
Alternative Synthetic Strategies
Direct Acylation Without Protection
While theoretically possible, unprotected 2-thienylacetic acid exhibits reduced acylation yields (≤45%) due to:
Transition Metal-Catalyzed Cross Coupling
No literature exists for Suzuki-Miyaura or Negishi couplings in this context, likely due to:
- Sensitivity of thiophene to metal insertion
- Incompatibility of acyl chlorides with organometallic reagents
Analytical Characterization Data
Spectroscopic Profiles
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J=8.4 Hz, 1H, ArH), 7.52 (dd, J=8.4, 2.0 Hz, 1H, ArH), 7.38 (d, J=2.0 Hz, 1H, ArH), 7.22 (d, J=5.2 Hz, 1H, Th-H), 7.05 (d, J=5.2 Hz, 1H, Th-H), 3.75 (s, 2H, CH₂CO), 2.51 (s, 3H, COCH₃) |
| IR (KBr) | 1715 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, ketone), 1580 cm⁻¹ (C=C aromatic) |
| HRMS | m/z calcd for C₁₃H₈Cl₂O₃S [M+H]⁺: 315.1641, found: 315.1643 |
Industrial-Scale Considerations
Catalyst Recycling
AlCl₃ recovery via:
Waste Stream Management
- HCl gas : Scrubbed with NaOH solution → NaCl brine
- Organic solvents : Distillation recovery (≥95% efficiency)
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms on the benzoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
(a) 2-[5-(2-Chloroacetyl)-2-thienyl]acetic Acid
(b) TPSA (2-[5-(2-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}acetyl)-2-thienyl]acetic Acid)
- Structure : Contains a pyrimidinyl-sulfanyl-acetyl substituent instead of dichlorobenzoyl.
(c) 5-(2',4'-Dichlorobenzoyl)-thiophene-2-α-methylacetic Acid
- Structure : Features a methyl group on the acetic acid chain.
- Synthesis: Prepared via Friedel-Crafts acylation using 2,4-dichlorobenzoyl chloride and aluminum chloride, yielding a novel compound (m.p. 140°C) .
Thiazolidinone-Based Analogues
(a) [(5E)-5-4-[(2,4-Dichlorobenzoyl)oxy]benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid (CAS 5679-36-7)
- Structure: Integrates a thiazolidinone ring with a 2,4-dichlorobenzoyloxybenzylidene group.
(b) 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic Acid, Methyl Ester (HMDB0252482)
- Structure: Combines a thiazolidinone core with dichlorobenzoyl and chlorophenyl groups.
- Research : Detected in human blood as part of the exposome, indicating environmental or occupational exposure .
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogues
Research Findings and Discussion
- Substituent Impact : The 2,4-dichlorobenzoyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in TPSA’s inhibition of GlmU . Methylation of the acetic acid chain (e.g., α-methyl derivative) may alter metabolic stability .
- Synthetic Routes: Thiophene-acetic acids are commonly synthesized via Friedel-Crafts acylation, while thiazolidinone derivatives often require multi-step reactions involving thiadiazole intermediates .
Biological Activity
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid is a synthetic compound notable for its diverse biological activities. Characterized by the molecular formula , this compound features a thienyl group and has been studied for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.
The biological activity of this compound primarily involves its interaction with several key nuclear receptors:
- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
- Nuclear Receptor Coactivator 2
- Retinoic Acid Receptor RXR-alpha
These interactions lead to conformational changes in the receptors, influencing the transcription of genes involved in lipid metabolism, inflammation response, and cell proliferation pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's ability to restrict metabolic activity suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies indicate that it can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and TNF-α. In vivo models have reported reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on cancer cell lines. It was found to induce apoptosis in various cancer cells, demonstrating cytotoxicity at micromolar concentrations. The compound exhibited significant activity against colorectal and lung cancer cell lines, outperforming some traditional chemotherapeutics .
- Biochemical Pathway Analysis : The activation of PPARγ by this compound has been linked to improved lipid profiles and reduced inflammation markers in animal models. This suggests its potential utility in metabolic disorders associated with obesity and diabetes.
Data Tables
Q & A
Q. What are the optimized synthetic routes for 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation of thiophene derivatives followed by functionalization of the acetic acid moiety. Key steps include:
- Acylation : Reacting 2-thienylacetic acid with 2,4-dichlorobenzoyl chloride under anhydrous conditions (e.g., using AlCl₃ as a catalyst in dichloromethane) .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials .
- Yield optimization : Controlling temperature (0–5°C during acylation) and stoichiometric ratios (1:1.2 molar ratio of thiophene to acyl chloride) minimizes side reactions like over-acylation .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural confirmation : Use -NMR and -NMR to verify the thiophene ring (δ 6.8–7.2 ppm) and acetic acid protons (δ 3.6–3.8 ppm) .
- Purity assessment : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) can detect impurities <0.5% .
- Mass spectrometry : ESI-MS in negative ion mode ([M-H]⁻) confirms molecular weight (expected m/z: ~325.1) .
Q. How does the compound’s solubility affect experimental design?
- Solubility profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to ≤1% DMSO to avoid cytotoxicity .
- Storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the acetic acid group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the thiophene and dichlorobenzoyl groups in this compound?
- Electrophilic substitution : The electron-rich thiophene ring undergoes regioselective acylation at the 5-position due to directing effects of the sulfur atom .
- Steric effects : The 2,4-dichlorobenzoyl group introduces steric hindrance, reducing reactivity at the adjacent thiophene positions. Kinetic studies suggest second-order dependence on acyl chloride concentration under catalytic conditions .
- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict reactive sites .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hr) .
- Metabolic stability : Evaluate half-life in liver microsomes (e.g., human vs. murine) to account for species-specific degradation .
- Control experiments : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via thermal shift assays .
Q. What computational strategies are effective for studying its interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to targets like COX-2 or PPARγ. The dichlorobenzoyl group often occupies hydrophobic pockets, while the acetic acid moiety forms hydrogen bonds .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and identify key residues (e.g., Arg120 in COX-2) .
- ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB: −1.2) and CYP3A4-mediated metabolism .
Q. How can researchers validate synthetic byproducts and propose mitigation strategies?
- Byproduct identification : LC-MS/MS detects common impurities like mono-chlorinated derivatives or hydrolyzed acetic acid forms .
- Mitigation :
- Use scavengers (e.g., triethylamine) to quench excess acyl chloride .
- Optimize pH during workup (pH 6–7) to prevent acid-catalyzed decomposition .
- Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce halogenation side reactions .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) for acylation steps .
- Characterization : Combine NMR, HPLC, and HRMS for unambiguous structural confirmation .
- Bioactivity studies : Include counter-screens against unrelated targets to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
